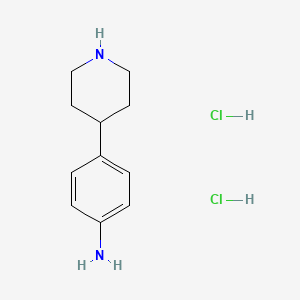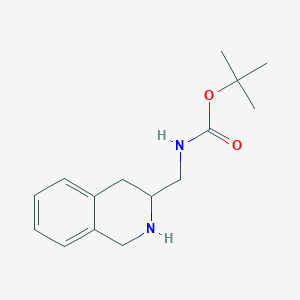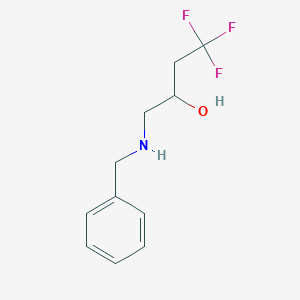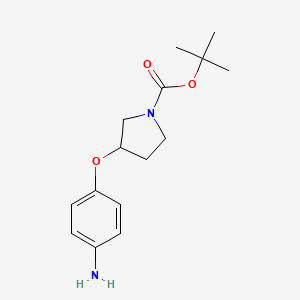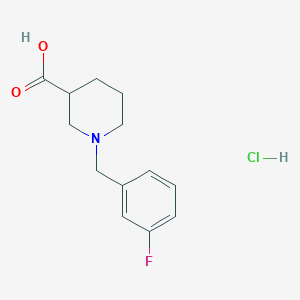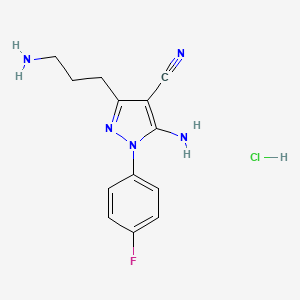
5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C13H15ClFN5 and its molecular weight is 295.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity : Schiff bases using derivatives similar to the mentioned compound have been synthesized and shown to possess antimicrobial activity. Compounds using 1,3-disubstituted pyrazole-4-carboxaldehyde, which shares a core structure with the specified chemical, demonstrated notable antimicrobial properties (Puthran et al., 2019).
Facile Synthetic Approaches for Derivative Compounds : Research has explored the synthesis of pyrazole-4-carbonitrile derivatives through aldol condensation and multicomponent condensation reactions (MCRs). This research provides insights into the synthetic versatility of related pyrazole-4-carbonitrile compounds (Ali et al., 2016).
Corrosion Inhibition : Pyrazole derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic solutions. Their inhibitory efficiency was found to increase with concentration, demonstrating the practical applications of such compounds in industrial contexts (Yadav et al., 2016).
New Reactions and Molecular Synthesis : Research has shown that derivatives of 5-amino-1H-pyrazole-4-carbonitrile react smoothly with various agents, leading to the formation of hybrid molecules with potential pharmacological or industrial applications (Dotsenko et al., 2020).
Electronic and Spectral Properties : Studies on fluoropyrazolecarbonitrile derivatives have identified significant electronic and spectral properties, with potential applications in biological activities and interactions with other molecules like fullerenes (2022).
Insecticidal Activity : Certain 5-substituted-sulfonylaminopyrazole derivatives have shown insecticidal activity against common pests, indicating the potential use of these compounds in agricultural and pest control applications (Zhang et al., 2010).
Crystal and Molecular Structure Analysis : The crystal structure of related compounds has been studied, providing insights into their molecular interactions and potential applications in material science or drug design (Fathima et al., 2014).
Antitumor and Antimicrobial Activities : Synthesis of pyrazolo[3,4-b]pyridines under specific conditions has been linked to antitumor and antimicrobial activities, suggesting the therapeutic potential of these compounds (El-Borai et al., 2012).
Propriétés
IUPAC Name |
5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)pyrazole-4-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN5.ClH/c14-9-3-5-10(6-4-9)19-13(17)11(8-16)12(18-19)2-1-7-15;/h3-6H,1-2,7,15,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKBUFCKGJKOLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C(=N2)CCCN)C#N)N)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-3-(3-aminopropyl)-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

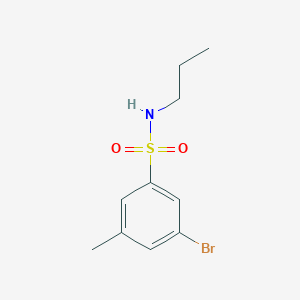

![{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1372224.png)

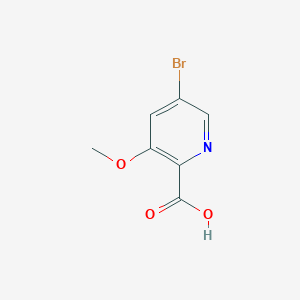
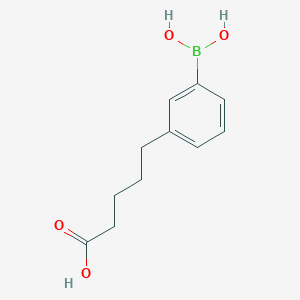
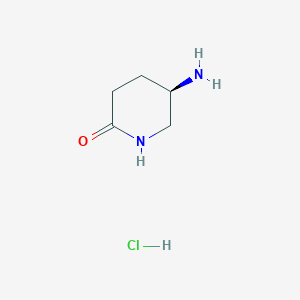

![Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1372234.png)
